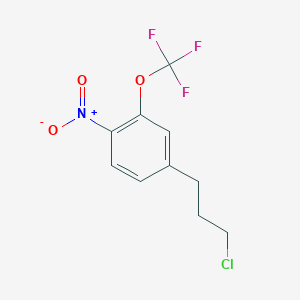
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C10H9ClF3NO3 and its molecular weight is 283.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with significant biological implications due to its unique chemical structure. Characterized by a benzene ring with a chloropropyl group, a nitro group, and a trifluoromethoxy group, this compound exhibits properties that can influence its reactivity and biological interactions. The molecular formula is C10H9ClF3NO3 and the molecular weight is approximately 283.63 g/mol .
The presence of the trifluoromethoxy group enhances the lipophilicity and reactivity of the compound, making it potentially useful in various applications, including pharmaceuticals and agrochemicals. The synthesis of this compound typically involves multi-step processes that may include halogenation and nitration reactions .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, related nitro-substituted compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . The nitro group is often associated with biological activity due to its ability to undergo reduction in bacterial cells, leading to the release of reactive species that can damage cellular components.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapy .
Case Studies
- Case Study on Antibacterial Activity : A study focused on the antibacterial properties of various nitro compounds found that those with trifluoromethoxy groups exhibited enhanced potency against Gram-positive bacteria. This suggests that this compound could be further explored for its antibacterial applications .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve oxidative stress pathways triggered by the nitro group .
Comparative Analysis
The following table summarizes the structural differences and unique properties of compounds related to this compound:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(3-Chloropropyl)-2-nitrobenzene | Lacks trifluoromethoxy group | Different electronic properties due to absence of trifluoromethoxy |
| 1-(3-Chloropropyl)-3-nitrobenzene | Nitro group position differs | Affects reactivity and interaction potential |
| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | Contains fluorine instead of nitro | May exhibit distinct biological activities due to fluorine presence |
Eigenschaften
Molekularformel |
C10H9ClF3NO3 |
|---|---|
Molekulargewicht |
283.63 g/mol |
IUPAC-Name |
4-(3-chloropropyl)-1-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
DAHITWQJMHYFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















